molecular formula C10H12Br2O B8550263 1,3-dibromo-2-methyl-5-propan-2-yloxybenzene

1,3-dibromo-2-methyl-5-propan-2-yloxybenzene

Cat. No.: B8550263
M. Wt: 308.01 g/mol
InChI Key: RQHQWYKZQDDVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dibromo-2-methyl-5-propan-2-yloxybenzene can be synthesized through a multi-step process involving the bromination of 2-methyl-5-isopropoxy-benzene. The bromination reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of 1,3-dibromo-5-isopropoxy-2-methyl-benzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity. The final product is purified through techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-dibromo-2-methyl-5-propan-2-yloxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.

Major Products Formed

    Substitution: Formation of compounds with different functional groups replacing the bromine atoms.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of the corresponding hydrogenated benzene derivative.

Scientific Research Applications

1,3-dibromo-2-methyl-5-propan-2-yloxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-isopropoxy-2-methyl-benzene involves its interaction with specific molecular targets. The bromine atoms and isopropoxy group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. The isopropoxy group can undergo oxidation, leading to the formation of reactive intermediates that further participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dibromo-2-methyl-5-propan-2-yloxybenzene is unique due to the presence of both bromine atoms and the isopropoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H12Br2O

Molecular Weight

308.01 g/mol

IUPAC Name

1,3-dibromo-2-methyl-5-propan-2-yloxybenzene

InChI

InChI=1S/C10H12Br2O/c1-6(2)13-8-4-9(11)7(3)10(12)5-8/h4-6H,1-3H3

InChI Key

RQHQWYKZQDDVJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)OC(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3,5-dibromo-4-methyl-phenol (11.2 g, 42.1 mmol), 2-iodopropane (8.50 mL, 85.0 mmol), potassium carbonate (17.5 g, 126 mmol), and anhydrous DMF (100 mL) was stirred at 80° C. for 3 hours. After cooling to room temperature, the reaction mixture was partitioned between ether (300 mL) and water (300 mL). The organic phase was separated, washed with brine (2×300 mL), dried over sodium sulfate, and concentrated under vacuum to give 1,3-dibromo-5-isopropoxy-2-methyl-benzene (Cpd A, 12.8 g, 99% yield) as an oil.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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